molecular formula C12H24ClNO2 B1400653 Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride CAS No. 402825-02-9

Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride

Cat. No. B1400653
M. Wt: 249.78 g/mol
InChI Key: GPPVARHUGJVMMH-RFVHGSKJSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance and any distinctive characteristics .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can be analyzed by looking at the reaction mechanisms, the reagents used, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied by performing experiments under different conditions and observing the products formed. This can provide information about the reactivity of the compound and its potential uses .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally and can provide important information about how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Process : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a compound related to Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride, is synthesized using a Grignard reagent. This reaction occurs exclusively at the ethylene bond and leads to the formation of ethyl 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylate, which is further used to synthesize benzo[h]quinazolines, triazole, and tetrazole (Grigoryan et al., 2011).

  • Chemical Reactions and Products : A study demonstrated the tandem ring opening and oximation of a related compound, Ethyl 3‐Aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate, by hydroxylamine hydrochloride, leading to the formation of ethyl 2‐[amino(hydroxyimino)methyl]‐3‐aryl‐5‐(hydroxyimino)‐5‐arylpentanoate. This highlights the potential for complex chemical transformations involving related compounds (Saravanan et al., 2007).

  • Role in Pharmacological Characterization : Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, a structurally related compound, was characterized as a potent and selective β3-adrenoceptor agonist. This highlights the use of similar compounds in the development of therapeutic drugs, especially for the treatment of preterm labor (Croci et al., 2007).

Biocatalysis and Synthesis

  • Biocatalyst Research : Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], a compound closely related to Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride, has been extensively researched for its role as an intermediate in synthesizing angiotensin-converting enzyme inhibitors. Biocatalyst methods are a key focus in this research, demonstrating the importance of these compounds in the pharmaceutical industry (Zhao Jin-mei, 2008).

  • Chemical and Enzymatic Synthesis : Ethyl (R)-4-cyano-3-hydroxybutanoate (HN), another related compound, is used in the production of various pharmaceuticals, including the cholesterol-lowering drug atorvastatin. Research on the synthesis of HN, both chemically and enzymatically, illustrates the broader application of related compounds in drug synthesis (You et al., 2013).

Application in Sensory Analysis

  • Sensory Evaluation in Wine : Ethyl 2-hydroxy-3-methylbutanoate, structurally similar to Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride, has been studied for its chemical and sensory characteristics in wines. This research contributes to understanding the impact of such compounds on the aroma and taste profiles in food and beverage products (Gammacurta et al., 2018).

Miscellaneous Applications

  • Catalytic Hydrogenation : Research on the selective hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, a compound analogous to Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride, showcases its potential in producing various chemical structures under different catalytic conditions (Zhu et al., 2005).

  • Biosynthesis of Precursors for Chiral Drugs : The biosynthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate ester, related to Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride, demonstrates its role as a precursor for enantiopure intermediates used in chiral drug production. This underscores the significance of these compounds in creating effective pharmaceuticals (Ye et al., 2011).

Safety And Hazards

The safety and hazards associated with a compound can be determined by studying its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely .

Future Directions

The future directions for research on a compound can be suggested based on its properties and potential applications. This could involve developing new synthetic routes, finding new applications, or studying its biological activity in more detail .

properties

IUPAC Name

ethyl (2R)-2-amino-4-cyclohexylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h10-11H,2-9,13H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPVARHUGJVMMH-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2R)-2-Amino-4-cyclohexylbutanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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